Superior Potency as a Competitive Inhibitor of Human Butyrylcholinesterase (BChE) Compared to Benactyzine
In a direct head-to-head kinetic study using human serum BChE and butyrylthiocholine as substrate, drofenine demonstrated a 3.3-fold higher affinity for BChE compared to benactyzine, a related anticholinergic ester drug [1].
| Evidence Dimension | BChE inhibitory constant (Ki) |
|---|---|
| Target Compound Data | Ki = 0.003 ± 0.000 mM (3 µM) |
| Comparator Or Baseline | Benactyzine: Ki = 0.010 ± 0.001 mM (10 µM) |
| Quantified Difference | Drofenine Ki is 3.3-fold lower (more potent) than benactyzine |
| Conditions | Human serum BChE; butyrylthiocholine substrate; Systat nonlinear regression analysis |
Why This Matters
This quantitative potency advantage informs selection when BChE-mediated metabolism is a critical variable in experimental design, such as in studies involving ester-containing compounds or organophosphate exposure models.
- [1] Bodur E, Cokuğraş AN, Tezcan EF. Inhibition effects of benactyzine and drofenine on human serum butyrylcholinesterase. Arch Biochem Biophys. 2001 Feb 1;386(1):25-9. View Source
